5-Amino-2,6-dimethyl-1h-isoindole-1,3(2h)-dione
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Overview
Description
5-Amino-2,6-dimethyl-1h-isoindole-1,3(2h)-dione is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring an isoindole core, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,6-dimethyl-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phthalic anhydride, the compound can be synthesized through a series of amination and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,6-dimethyl-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoindole-1,3-dione derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
5-Amino-2,6-dimethyl-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2,6-dimethyl-1h-isoindole-1,3(2h)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1h-isoindole-1,3(2h)-dione: Lacks the methyl groups at positions 2 and 6.
2,6-Dimethyl-1h-isoindole-1,3(2h)-dione: Lacks the amino group at position 5.
5-Nitro-2,6-dimethyl-1h-isoindole-1,3(2h)-dione: Contains a nitro group instead of an amino group.
Uniqueness
5-Amino-2,6-dimethyl-1h-isoindole-1,3(2h)-dione is unique due to the presence of both amino and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
54108-88-2 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-2,6-dimethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6-7(4-8(5)11)10(14)12(2)9(6)13/h3-4H,11H2,1-2H3 |
InChI Key |
WUQDWRFCRZIHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=O)N(C2=O)C |
Origin of Product |
United States |
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